5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, often referred to as QO-40 in the provided papers, is a synthetic derivative of pyrazolo[1,5-a]pyrimidin-7(4H)-one (PPO). [, ] This compound is classified as a KCNQ2/3 potassium channel opener. [, ] Its primary role in scientific research is as a pharmacological tool to investigate the function and therapeutic potential of KCNQ2/3 potassium channels, particularly in the context of neuronal excitability. [, ]
QO-40 functions as a potent activator of KCNQ2/3 potassium channels. [, ] These channels play a crucial role in regulating neuronal excitability. [, ] QO-40 exerts its effects by:
The primary scientific application of QO-40 lies in its potential as a therapeutic agent for neurological disorders like epilepsy and chronic pain. [, ] Mutations in the KCNQ2 gene are associated with a form of neonatal epilepsy known as benign familial neonatal convulsions. [, ] By enhancing KCNQ2/3 channel function, QO-40 may help suppress the neuronal hyperexcitability characteristic of these conditions.
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. It is characterized by its unique structural features, including a chloromethyl group and a trifluoromethyl substituent. The compound has a CAS Number of 56433-33-1 and a molecular weight of 184.58 g/mol.
This compound is classified under heterocyclic compounds, specifically triazolopyrimidines, which are known for their diverse biological activities. Compounds in this class often exhibit properties that make them valuable in medicinal chemistry, particularly as potential therapeutic agents targeting various biological pathways .
The synthesis of 5-(chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves several key steps:
These methods allow for the efficient production of the compound with a focus on scalability and environmental considerations in industrial settings .
The molecular structure of 5-(chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one can be represented as follows:
The compound's structure contributes to its reactivity and interaction with biological targets, making it significant in medicinal chemistry applications .
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes several types of chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity for desired products .
Reagents commonly used in these reactions include:
The reaction conditions are tailored to achieve specific outcomes based on the desired derivatives .
The mechanism of action for compounds similar to 5-(chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one often involves interaction with specific biological targets:
The result of these interactions can lead to significant biological effects, including anti-inflammatory and neuroprotective actions. This makes them candidates for further development in therapeutic applications .
The physical properties of 5-(chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one include:
Chemical properties include:
These properties play a crucial role in determining its applications in research and industry .
5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has various applications in scientific research:
These applications highlight its importance across multiple fields including chemistry, biology, and materials science .
Regiocontrol in triazolopyrimidine formation is paramount for accessing the 5-chloromethyl derivative. The foundational scaffold is constructed via cyclocondensation between 3(5)-amino-1,2,4-triazole (AT) and β-functionalized carbonyl partners. Electrophile-directed cyclization governs substituent positioning: Reactions with α,β-unsaturated ketones (e.g., 3-(dimethylamino)-1-phenylpropan-1-one) favor C7-aryl substitution under acetic acid catalysis (85–92% yield) [2]. Conversely, β-keto esters enable C5-carboxylate installation via microwave-assisted condensation [9]. Computational studies reveal that copper hexafluoroacetylacetonate [Cu(hfacac)₂] directs ring expansion pathways in non-benzenoid systems by lowering carbenoid insertion barriers, explaining the observed regioselectivity in fused bicyclic systems [8].
Table 1: Regioselectivity Control in Triazolopyrimidine Formation
Carbonyl Partner | Catalyst/Conditions | Regioisomer Dominance | Yield Range |
---|---|---|---|
3-Arylpropan-1-one | AcOH, reflux | 7-Aryl | 85–92% |
Ethyl acetoacetate | MW, 120°C | 5-Carbethoxy | 78% |
Unsymmetric 1,3-dicarbonyls | Cu(hfacac)₂, DCE, 25°C | Ring-expanded product | 95% |
Trifluoromethyl installation occurs via two primary routes: (1) Late-stage deoxyfluorination of carboxylic acid precursors using reagents like PyFluor or AlkylFluor, which minimize elimination byproducts (<5%) compared to DAST [6]; or (2) Building-block approaches employing pre-fluorinated synthons. Trifluoroacetic anhydride (TFAA) serves as a cost-effective CF₃ source in tandem with silicon mediators for direct trifluoromethylation of pyrimidinones. For electrophilic trifluoromethylation, Umemoto’s reagent (III) achieves 70–85% incorporation at C2 when paired with boron trifluoride activation [3]. Notably, KHSO₄-13HF enables nucleophilic fluorination of alkenyl intermediates with Markovnikov selectivity (>90%), though its application requires specialized reactor materials [6].
Mechanistic Insight: Silver(I) catalysts promote C–H functionalization with trifluoromethyl carbenoids, while copper directs ring expansion – a dichotomy explained by DFT studies showing divergent carbenoid insertion energetics [8].
Chloromethylation faces competing O-alkylation and polymerization challenges. Two optimized protocols exist:
Critical safety considerations: Chloromethyl alkyl ethers are carcinogenic; modern protocols use aqueous HCl/paraformaldehyde or methoxymethyl chloride followed by BBr₃ demethylation [7].
Green principles transform the synthesis via three key innovations:
Table 2: Green Metrics Comparison for Key Steps
Step | Traditional Method | Green Alternative | E-factor Reduction | Energy Savings |
---|---|---|---|---|
Cyclization | Acetic acid reflux | Ethanol/H₂O, 80°C | 8.2 → 3.5 | 30% |
Trifluoromethylation | DAST, CH₂Cl₂, –78°C | PyFluor, toluene, 90°C | 15.1 → 4.8 | 45% |
Chloromethylation | CME, AlCl₃ | PPh₃/CCl₄, RT | 22.0 → 6.3 | 75% |
Copper catalysis dominates ring-forming steps:
Table 3: Catalyst Performance in Ring Closure
Catalyst | Loading | Temp (°C) | Reaction Time | Primary Product | Yield (%) |
---|---|---|---|---|---|
Cu(hfacac)₂ | 2 mol% | 25 | 30 min | Ring-expanded bicyclic | 95 |
AgOTf | 2 mol% | 25 | 2 h | C–H alkylated azulene | 74 |
Cu(acac)₂ | 5 mol% | 40 | 4 h | Regioisomeric mixture | 55 |
Mechanistic studies confirm Cu(I) catalysts generate electrophilic carbenoids that undergo [3+2] cycloadditions with amino-triazoles, while silver favors σ-bond insertion. Ligand design is critical – fluorinated β-diketonates in copper complexes enhance Lewis acidity, accelerating carbene transfer by 20-fold versus non-fluorinated analogs [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2